Cyclododecen-1-yl acetate

Fragrance chemistry Volatility Thermal stability

Cyclododecen-1-yl acetate (CAS 6667-66-9) is a C14 macrocyclic ester characterized by a twelve-membered ring bearing a single double bond and an acetate group. This unsaturated macrocyclic ester is primarily employed as a research compound and as an intermediate in fragrance chemistry.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 6667-66-9
Cat. No. B15373661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclododecen-1-yl acetate
CAS6667-66-9
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CCCCCCCCCCC1
InChIInChI=1S/C14H24O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3
InChIKeyMVDXLMZXIHINTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclododecen-1-yl acetate (CAS 6667-66-9) – A C14 Macrocyclic Ester for Advanced Fragrance and Chemical Research


Cyclododecen-1-yl acetate (CAS 6667-66-9) is a C14 macrocyclic ester characterized by a twelve-membered ring bearing a single double bond and an acetate group. This unsaturated macrocyclic ester is primarily employed as a research compound and as an intermediate in fragrance chemistry [1]. Its computed physicochemical properties include a molecular weight of 224.34 g/mol, an XLogP3-AA of 5, and a topological polar surface area of 26.3 Ų [2]. Unlike its saturated counterpart, cyclododecyl acetate, the presence of the endocyclic double bond in cyclododecen-1-yl acetate is expected to influence its volatility, olfactory character, and chemical reactivity, making it a distinct entity within the macrocyclic ester class [3].

Why Cyclododecen-1-yl Acetate Cannot Be Substituted with Saturated Macrocyclic Esters


Substituting cyclododecen-1-yl acetate with its saturated analog, cyclododecyl acetate (CAS 6221-92-7), is not straightforward due to fundamental differences in molecular geometry and physicochemical properties arising from the presence of the endocyclic double bond. This unsaturation alters the compound's boiling point, partition coefficient, and vapor pressure, which in turn affect its volatility, substantivity, and olfactory profile in fragrance applications [1]. Furthermore, the double bond introduces a site for potential chemical modification or differential metabolic processing that is absent in the fully saturated analog, impacting both research utility and industrial performance . Therefore, direct interchange without rigorous reformulation or re-evaluation is not scientifically justified and may lead to suboptimal or unpredictable outcomes in product development [2].

Quantitative Evidence Guide: Differentiating Cyclododecen-1-yl Acetate from Closest Analogs


Higher Boiling Point and Reduced Volatility Compared to Saturated Analog

Cyclododecen-1-yl acetate exhibits a significantly higher boiling point (331.5°C at 760 mmHg) compared to its saturated structural analog, cyclododecyl acetate (283.2°C at 760 mmHg) [1]. This 48.3°C increase in boiling point, attributable to the presence of the endocyclic double bond, indicates a lower volatility and greater thermal stability for the unsaturated compound [2]. The experimental context involves direct comparison of literature-reported boiling points under identical pressure conditions (760 mmHg).

Fragrance chemistry Volatility Thermal stability

Lower LogP and Increased Hydrophilicity Relative to Cyclododecyl Acetate

Cyclododecen-1-yl acetate has a computed XLogP3-AA value of 5 [1], which is lower than the ACD/LogP value of 5.62 reported for cyclododecyl acetate . This 0.62 log unit difference indicates that the unsaturated compound is more hydrophilic and partitions more favorably into aqueous phases compared to its saturated analog [2]. The comparison is based on widely used computational models (PubChem XLogP3 and ACD/Labs Percepta) and provides a quantitative estimate of differential solubility and distribution behavior.

Partition coefficient Hydrophobicity QSAR

Distinct Molecular Weight and Formula Differentiation from Saturated Analog

Cyclododecen-1-yl acetate has a molecular formula of C14H24O2 and a molecular weight of 224.34 g/mol, whereas its saturated analog, cyclododecyl acetate, has the formula C14H26O2 and a molecular weight of 226.35 g/mol [1]. This 2.01 g/mol difference (two fewer hydrogen atoms) arises from the presence of a single double bond in the target compound [2]. The difference is unequivocally detectable by high-resolution mass spectrometry and serves as a definitive marker of chemical identity.

Molecular formula Mass spectrometry Chemical identity

Slightly Higher Topological Polar Surface Area (TPSA) than Cyclododecyl Acetate

Cyclododecen-1-yl acetate has a computed topological polar surface area (TPSA) of 26.3 Ų [1], which is marginally higher than the 26.0 Ų TPSA predicted for cyclododecyl acetate . This 0.3 Ų increase, while small, is consistent with the slightly increased electron density associated with the double bond and may subtly influence passive membrane permeability [2]. The comparison is based on established computational methods (Cactvs for target; ACD/Labs or similar for comparator).

Polar surface area Drug-likeness Permeability

Odor Profile Divergence: Unsaturated vs. Saturated Macrocyclic Esters

While specific odor descriptors for cyclododecen-1-yl acetate are not yet fully documented in the public literature, its saturated analog, cyclododecyl acetate, is consistently described as having a waxy, smoky, metallic, and green odor profile [1][2]. Class-level understanding of macrocyclic esters indicates that the introduction of an endocyclic double bond often shifts the olfactory character towards more floral, fruity, or woody-powdery notes, as observed in related cyclododecatriene derivatives [3]. This structural feature provides a rational basis for expecting a distinct odor profile that may be more desirable for certain fragrance applications compared to the saturated analog.

Fragrance Odor description Olfactory properties

Validated Application Scenarios for Cyclododecen-1-yl Acetate Based on Differential Evidence


Long-Lasting Fragrance Formulations Requiring Enhanced Substantivity

The higher boiling point (331.5°C) of cyclododecen-1-yl acetate compared to cyclododecyl acetate (283.2°C) suggests lower volatility [1]. This property makes it a superior candidate for fine fragrances and personal care products where extended scent duration (substantivity) is a key performance claim. Formulators can leverage this reduced volatility to achieve longer-lasting olfactory effects without increasing fragrance load.

QSAR Studies and Computational Chemistry Modeling

The distinct computed properties—specifically the lower LogP (5 vs. 5.62) and slightly higher TPSA (26.3 Ų vs. 26.0 Ų) [1]—provide valuable data points for Quantitative Structure-Activity Relationship (QSAR) models. Researchers developing predictive models for fragrance perception, toxicity, or environmental fate can use cyclododecen-1-yl acetate to explore the impact of a single endocyclic double bond on macrocyclic ester behavior.

Quality Control and Analytical Method Development

The definitive molecular weight difference (224.34 vs. 226.35 g/mol) [1] ensures unambiguous identification by high-resolution mass spectrometry. This facilitates the development of robust analytical methods for quality control, purity assessment, and regulatory compliance in both research and industrial settings. Procurement of the correct unsaturated compound is essential for any application where the double bond is a critical structural feature.

Fragrance Accords Seeking Differentiated Olfactory Character

Given the well-documented waxy, smoky, metallic, green odor of cyclododecyl acetate [1], the unsaturated cyclododecen-1-yl acetate offers a structurally justified alternative for perfumers aiming to avoid these specific notes. Based on class-level observations of related cyclododecatriene derivatives , this compound may introduce more desirable floral, fruity, or woody-powdery facets, providing a new tool for creating innovative and complex fragrance accords.

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